molecular formula C20H22O4 B14021271 1,6-Bis(4-methoxyphenyl)hexane-1,6-dione CAS No. 4280-49-3

1,6-Bis(4-methoxyphenyl)hexane-1,6-dione

Cat. No.: B14021271
CAS No.: 4280-49-3
M. Wt: 326.4 g/mol
InChI Key: JQRBVENMUYHRHT-UHFFFAOYSA-N
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Description

1,6-Bis(4-methoxyphenyl)hexane-1,6-dione is an organic compound with the molecular formula C20H22O4 It is characterized by the presence of two methoxyphenyl groups attached to a hexane-1,6-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Bis(4-methoxyphenyl)hexane-1,6-dione can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with hexane-1,6-dione in the presence of a base such as potassium carbonate (K2CO3) in refluxing methanol . This reaction leads to the formation of the desired compound with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(4-methoxyphenyl)hexane-1,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted methoxy derivatives.

Scientific Research Applications

1,6-Bis(4-methoxyphenyl)hexane-1,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cells.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 1,6-Bis(4-methoxyphenyl)hexane-1,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. For example, its cytotoxic activity against cancer cells may involve the induction of oxidative stress or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Bis(4-methoxyphenyl)hexane-1,6-dione is unique due to its specific arrangement of methoxyphenyl groups and hexane-1,6-dione backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

4280-49-3

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

1,6-bis(4-methoxyphenyl)hexane-1,6-dione

InChI

InChI=1S/C20H22O4/c1-23-17-11-7-15(8-12-17)19(21)5-3-4-6-20(22)16-9-13-18(24-2)14-10-16/h7-14H,3-6H2,1-2H3

InChI Key

JQRBVENMUYHRHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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